molecular formula C15H14BrN5O2S B2593988 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034501-64-7

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2593988
CAS No.: 2034501-64-7
M. Wt: 408.27
InChI Key: YCMRJSZUYIUARH-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a pyrazine ring, an imidazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable pyrazine derivative, the imidazole ring can be formed through a cyclization reaction. This often involves the use of a diamine and a suitable aldehyde under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonamide derivative. This can be done using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazine and imidazole rings can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions, forming new C-N or C-S bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized forms of the pyrazine or imidazole rings.

    Reduction Products: Reduced forms of the pyrazine or imidazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules. It could be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide might be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like antimicrobial or anticancer research.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the sulfonamide group could enhance binding affinity through halogen bonding and hydrogen bonding interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both pyrazine and imidazole rings, along with the bromine atom, makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c16-12-3-1-2-4-14(12)24(22,23)20-8-10-21-9-7-19-15(21)13-11-17-5-6-18-13/h1-7,9,11,20H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMRJSZUYIUARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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